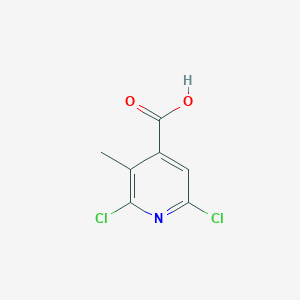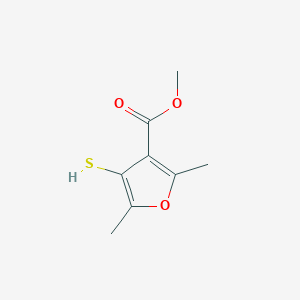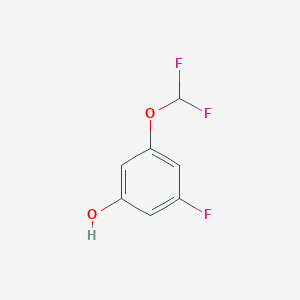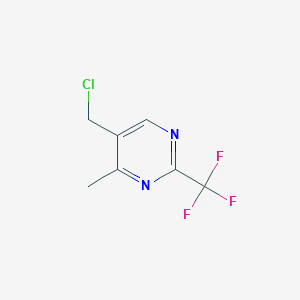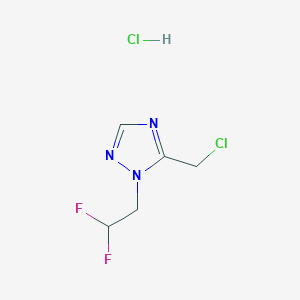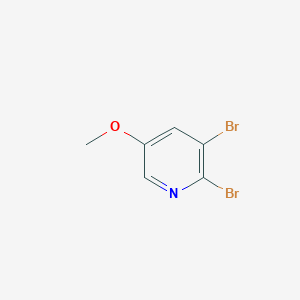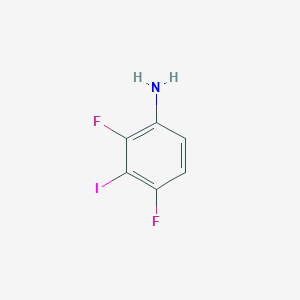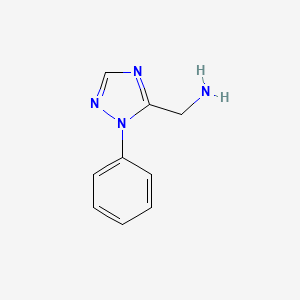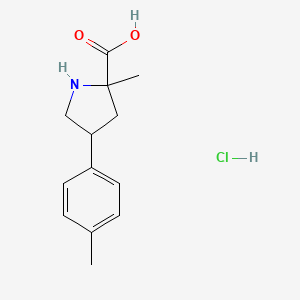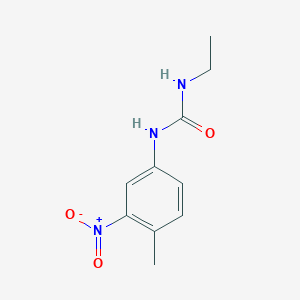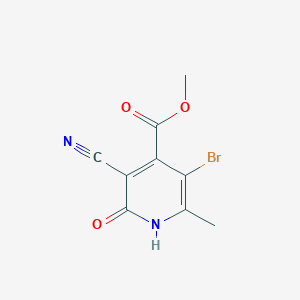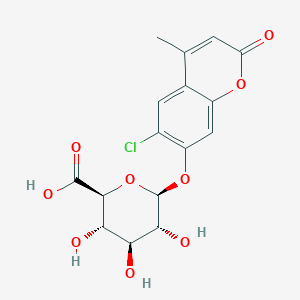
6-Chloro-4-methylumbelliferyl beta-D-glucuronide
説明
6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a fluorogenic substrate for the β-glucosidase assay . It has a molecular weight of 386.74 . The IUPAC name is (2S,3S,4S,5R,6S)-6-((6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid .
Molecular Structure Analysis
The molecular formula of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide is C16H15ClO9 . The InChI code is 1S/C16H15ClO9/c1-5-2-10(18)24-8-4-9(7(17)3-6(5)8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-4,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 .Chemical Reactions Analysis
6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a substrate for β-glucuronidase . It is cleaved by β-glucuronidase to release the fluorescent moiety 4-methylumbelliferyl .Physical And Chemical Properties Analysis
6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a solid substance . It appears as a white to off-white powder . The storage temperature is 28°C .科学的研究の応用
Clinical Diagnostics
Application Summary
Clinically, it’s used in diagnostic tests to measure β-glucuronidase activity in human samples, which can be indicative of certain diseases.
Methods of Application
Patient samples, such as urine, are mixed with the substrate. Increased fluorescence can indicate abnormal β-glucuronidase activity.
Results
This test can aid in the diagnosis of metabolic disorders and monitor the efficacy of treatment regimens.
These applications demonstrate the versatility of “6-Chloro-4-methylumbelliferyl beta-D-glucuronide” in scientific research, offering valuable tools across various fields for both qualitative and quantitative analyses. The detailed methods and results are based on standard procedures and outcomes reported in scientific literature .
Water Quality Testing
Application Summary
This substrate is used to detect E. coli contamination in drinking water, ensuring the safety of water supplies.
Methods of Application
Water samples are treated with the substrate, and the presence of E. coli is indicated by the fluorescence under UV light.
Results
The method provides a quick and reliable means to assess the microbiological quality of water, which is crucial for public health .
Blood Culture Testing
Application Summary
It’s utilized for rapid bacterial identification in blood cultures, which is essential in clinical diagnostics.
Methods of Application
Blood samples are incubated with the substrate, and bacterial contamination is indicated by the resulting fluorescence.
Results
This application aids in the rapid diagnosis of bacterial infections, allowing for timely treatment .
Plant Gene Promoter Studies
Application Summary
The compound is ideal for studying gene expression under various promoters in plant molecular biology.
Methods of Application
It’s used as a reporter molecule where fluorescence indicates promoter activity in genetic constructs.
Results
This allows researchers to understand the regulatory mechanisms controlling gene expression in plants .
Selective Microbial Culture Media
Application Summary
It serves as a component of selective microbial culture media, aiding in the identification of specific bacterial strains.
Methods of Application
Microbial cultures are grown in media containing the substrate, and specific bacteria are identified by their ability to cleave the substrate.
Results
This selective approach simplifies the identification of bacterial strains in complex samples .
Enzyme Activity Assays
Application Summary
The substrate is used in assays to measure β-glucuronidase activity, which is important in various biological research fields.
Methods of Application
Assays involve the addition of the substrate to a sample, and enzyme activity is measured by the fluorescence produced.
Results
These assays provide quantitative data on enzyme activity, which can be used in biochemical and pharmacological research .
Diagnostic Test Development
Application Summary
It’s used in the development of diagnostic tests for diseases where β-glucuronidase activity is a biomarker.
Methods of Application
Diagnostic tests are designed using the substrate to detect changes in enzyme activity in patient samples.
Results
Such tests can be crucial for early disease detection and monitoring treatment efficacy .
These additional applications further showcase the broad utility of “6-Chloro-4-methylumbelliferyl beta-D-glucuronide” in scientific research and diagnostics, providing critical tools for qualitative and quantitative analysis in various contexts. The detailed methods and results are based on established scientific procedures and documented outcomes in the literature .
Exploring further, “6-Chloro-4-methylumbelliferyl beta-D-glucuronide” has additional scientific research applications:
Genetic Engineering
Application Summary
It’s utilized in genetic engineering to monitor the expression of genes tagged with the β-glucuronidase reporter gene.
Methods of Application
Genetically modified organisms containing the reporter gene are analyzed for gene expression by detecting fluorescence.
Results
This technique is crucial for validating the success of genetic modifications and understanding gene function.
These applications highlight the extensive use of “6-Chloro-4-methylumbelliferyl beta-D-glucuronide” in scientific research, offering valuable insights and tools for a wide range of studies. The detailed methods and results are based on established scientific procedures and documented outcomes in the literature .
Safety And Hazards
将来の方向性
6-Chloro-4-methylumbelliferyl beta-D-glucuronide shows superior performance over MUG (4-Methylumbelliferyl-beta-D-glucuronide) when used for the detection of beta-glucuronidase producing E.coli in short-term assays . It gives a much higher fluorescence with positive strains after 7h incubation . This suggests that it could be used in future research for more sensitive and rapid detection of β-glucuronidase activity.
Relevant Papers The relevant papers retrieved discuss the use of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide in various applications. For example, one paper discusses its use in the detection of beta-glucuronidase producing E.coli in short-term assays . Another paper discusses its use as a fluorogenic substrate for the analysis of GUS activity in plants .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO9/c1-5-2-10(18)24-8-4-9(7(17)3-6(5)8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-4,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHZEATXDFGBFI-JHZZJYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methylumbelliferyl beta-D-glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





